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Compound of Interest

3-(3-lodobenzoyl)-4-
Compound Name:
methylpyridine

Cat. No. 81392232

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-(3-
lodobenzoyl)-4-methylpyridine, a compound of interest in medicinal chemistry and materials
science. Due to the limited availability of direct experimental data for this specific molecule, this
document presents illustrative spectroscopic data from the closely related analogue, 3-
benzoylpyridine. This is supplemented with analysis of the expected spectral modifications
arising from the iodo and methyl substitutions. The methodologies detailed herein are standard
for the spectroscopic analysis of small organic molecules.

lllustrative Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 3-(3-lodobenzoyl)-4-methylpyridine. The provided
values for 3-benzoylpyridine are sourced from existing literature and databases and serve as a
baseline for predicting the spectral characteristics of the target compound.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Data (400 MHz, CDCls)
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Expected Shift

Assignment
. . for 3-(3-
Chemical Shift L Number of (3-
Multiplicity .. lodobenzoyl)-4
() ppm Protons benzoylpyridin
e) -
methylpyridine
Downfield shift
9.00 d 1H Pyridine H2 due to proximity
to carbonyl
8.82 dd 1H Pyridine H6 Minimal change
Signal absent,
o replaced by
8.13 dt 1H Pyridine H4
methyl group
signal
Splitting pattern
will change due
7.82-7.85 m 2H Benzoyl H2', H6' o
to iodine
substitution
Splitting pattern
will change due
7.63-7.67 m 1H Benzoyl H4' o
to iodine
substitution
Splitting pattern
Pyridine H5, will change due
7.45-7.55 m 3H

Benzoyl H3', H5'

to iodine

substitution

~2.5 ppm (s, 3H)
for the 4-methyl
group

13C NMR Data (100 MHz, CDCls)
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Chemical Shift (6) ppm

Assignment (3-
benzoylpyridine)

Expected Shift for 3-(3-
lodobenzoyl)-4-
methylpyridine

194.8 C=0 (Ketone) Minimal change
152.6 Pyridine C6 Minimal change
150.7 Pyridine C2 Minimal change
o Significant downfield shift due

137.1 Pyridine C4 o

to methyl substitution
136.5 Benzoyl C1' Minimal change
133.1 Benzoyl C4' Downfield shift
133.0 Pyridine C3 Minimal change

Chemical shifts will be altered
129.9 Benzoyl C2', C6' o

by iodine

Chemical shifts will be altered
128.5 Benzoyl C3', C5' o

by iodine
123.2 Pyridine C5 Minimal change

~94 ppm for the carbon

bearing the iodine atom

~21 ppm for the methyl carbon

Infrared (IR) Spectroscopy
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Expected
Characteristics for
Wavenumber . .
Intensity Assighment 3-(3-
(cm™)
lodobenzoyl)-4-
methylpyridine
~3100-3000 Medium-Weak Aromatic C-H stretch Present
Present, may be
~1660 Strong C=0 (Ketone) stretch slightly shifted by
substituents
Present, complex
) Aromatic C=C and pattern typical of
~1600-1400 Medium-Strong ) ) ) o
C=N ring stretching substituted pyridines
and benzenes.[4]
~1200-1000 Medium C-H in-plane bending Present
Below 800 Medium-Strong C-I stretch Present

Mass Spectrometry (MS)

miz Interpretation
] Molecular ion peak. For C13H10INO, the exact
+e
mass would be 322.98 g/mol .
V-] Fragment ion corresponding to the loss of an
-1+
iodine atom.
(M-CrHalO] Fragment ion corresponding to the pyridine-4-
-C7R4l0)+
methyl radical cation.
(CoHaIO] Fragment ion corresponding to the 3-
7H4lO|+
iodobenzoyl cation.
(CeHaN] Fragment ion corresponding to the
eHalN|+

methylpyridine fragment.

Experimental Protocols
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The following are detailed, generalized protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh 5-20 mg of the solid sample for *H NMR (20-50 mg for 3C NMR) and
place it in a clean, dry vial.[5]

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCls).
The solvent should completely dissolve the sample.[5][6]

o Gently vortex or sonicate the vial to ensure the sample is fully dissolved.[5]

o Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[6]
o Ensure the liquid height in the tube is between 4.0 and 5.0 cm.[5]

o Cap the NMR tube securely.

o Data Acquisition:

o

Wipe the outside of the NMR tube to remove any dust or fingerprints.

[¢]

Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge.

o

Place the sample into the NMR spectrometer.

[e]

The spectrometer will lock onto the deuterium signal of the solvent and shim the magnetic
field to achieve homogeneity.

[e]

Acquire the *H and 3C NMR spectra using standard pulse sequences.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for
solid samples.
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e Background Spectrum:
o Ensure the ATR crystal is clean and free of any residue.[7]

o Record a background spectrum of the empty ATR stage. This will be subtracted from the
sample spectrum to remove contributions from the atmosphere (e.g., CO2, H20).[8]

e Sample Analysis:

o Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete

coverage of the crystal surface.[7]

o Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.[7]
o Acquire the IR spectrum, typically over a range of 4000 to 400 cm™1,

o After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol)

and a soft cloth.

Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray lonization (ESI) Mass Spectrometry.
e Sample Preparation:

o Prepare a stock solution of the sample by dissolving it in a suitable organic solvent (e.g.,
methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[9]

o From the stock solution, create a dilute solution (e.g., 10-100 pg/mL) by diluting with a
mixture of organic solvent and water, often with a small amount of acid (e.g., formic acid)

to promote ionization.[9]

o Filter the final solution through a syringe filter to remove any particulates that could block

the instrument's tubing.[9]

o Place the filtered solution into a 2 mL mass spectrometry vial with a screw cap.[9]
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o Data Acquisition:

o The sample is introduced into the mass spectrometer, where it is ionized by the
electrospray source.

o The resulting ions are guided into the mass analyzer.
o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[10]

o The detector records the abundance of ions at each m/z value, generating the mass
spectrum.[10]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of an
organic compound.
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General workflow for spectroscopic identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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